Home > Products > Screening Compounds P120602 > Acetylsventenic acid
Acetylsventenic acid -

Acetylsventenic acid

Catalog Number: EVT-13872173
CAS Number:
Molecular Formula: C22H32O4
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Acetylsventenic acid is a natural product classified as a diterpenoid. It is primarily isolated from the plant Rabdosia excisa, which is known for its medicinal properties. This compound has garnered interest in the field of medicinal chemistry due to its potential therapeutic effects, particularly in anti-inflammatory and anticancer activities .

Source and Classification
  • Source: Acetylsventenic acid is derived from Rabdosia excisa, a herbaceous plant found in various regions, particularly in East Asia. The extraction of this compound from the plant material involves specific methodologies that preserve its structural integrity and biological activity.
  • Classification: As a diterpenoid, acetylsventenic acid belongs to a larger family of terpenes, which are organic compounds produced by various plants and are characterized by their strong odors and potential health benefits.
Synthesis Analysis

Methods

The synthesis of acetylsventenic acid can be approached through several methods:

  1. Natural Extraction: The primary method involves extracting the compound from Rabdosia excisa using solvents such as ethanol or methanol. The extraction process typically includes maceration or refluxing the plant material to yield crude extracts rich in acetylsventenic acid.
  2. Synthetic Approaches: While less common, synthetic routes can involve the use of starting materials that undergo cyclization and functional group modifications to form the diterpenoid structure. Specific reaction conditions, such as temperature and pH, are crucial for successful synthesis.

Technical Details

The extraction process may involve:

  • Solvent Selection: Ethanol is often preferred due to its efficiency in dissolving polar compounds.
  • Separation Techniques: Techniques such as column chromatography or high-performance liquid chromatography (HPLC) are utilized to purify acetylsventenic acid from other components present in the extract.
Molecular Structure Analysis

Acetylsventenic acid has a complex molecular structure characteristic of diterpenoids. Its chemical formula is not explicitly detailed in the sources, but it can be analyzed based on spectral data obtained during studies.

Structure Data

  • Molecular Formula: Not specified in the sources.
  • Molecular Weight: Typically determined via mass spectrometry during analytical assessments.
  • Structural Features: The compound features multiple chiral centers, contributing to its stereochemistry, which plays a vital role in its biological activity.
Chemical Reactions Analysis

Acetylsventenic acid participates in various chemical reactions typical of organic acids:

  1. Esterification: It can react with alcohols to form esters under acidic conditions.
  2. Decarboxylation: Under specific conditions, it may lose carbon dioxide, leading to simpler organic compounds.
  3. Redox Reactions: Acetylsventenic acid can undergo oxidation or reduction depending on the reagents used.

Technical Details

The reactions often require careful control of temperature and pH to ensure product yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure of synthesized or reacted products.

Mechanism of Action

The mechanism of action for acetylsventenic acid primarily relates to its biological effects:

  1. Anti-inflammatory Activity: It is believed to inhibit specific pathways involved in inflammation, potentially through modulation of cytokine production.
  2. Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells by activating certain signaling pathways.

Process Data

Research indicates that acetylsventenic acid interacts with cellular receptors and enzymes, influencing metabolic pathways that lead to its therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless or pale yellow liquid.
  • Odor: Characteristic odor associated with natural plant extracts.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.

Chemical Properties

  • Acidity: Exhibits acidic properties typical of carboxylic acids.
  • Reactivity: Reacts with bases to form salts; undergoes esterification with alcohols.

Relevant data regarding melting point, boiling point, and density were not explicitly provided but can be inferred from similar diterpenoids.

Applications

Acetylsventenic acid has various scientific uses:

  • Pharmaceutical Research: Investigated for its potential therapeutic applications in treating inflammatory diseases and cancer.
  • Natural Product Chemistry: Used as a reference compound for studying plant-derived bioactive substances.
  • Biochemical Studies: Employed in assays to evaluate its effects on cell lines relevant to disease models.

This compound represents an important area of study within natural product chemistry and pharmacology due to its diverse biological activities and potential applications in medicine .

Historical Evolution of ASA in Pharmacological Research

Pre-modern Medicinal Applications of Salicylate Precursors

The therapeutic use of salicylate-rich botanicals predates modern chemistry by millennia. Ancient Sumerian and Egyptian medical texts (c. 3000–1500 BC), including the Ebers Papyrus, document Salix spp. (willow) preparations for inflammatory conditions and non-specific pain relief [1] [4] [8]. Notably, these early applications focused on crude plant extracts rather than isolated compounds, with Assyrian and Egyptian healers (c. 1300–1500 BC) extending use to gout, colic, and earache treatments [1] [4]. Hippocrates (c. 400 BC) later prescribed willow leaf tea for obstetric pain during childbirth, though classical sources like Celsus and Dioscorides emphasized external applications (e.g., corn/wart removal with vinegar-infused ash) rather than internal analgesia [2] [8]. Modern reappraisals challenge romanticized narratives of continuous willow use; Nicholas Culpeper’s 17th-century herbal compendium omits analgesic properties entirely, instead listing uterine prolapse and anti-aphrodisiac effects [2].

The scientific isolation of salicylates began in 1828 when Johann Buchner purified bitter-tasting "salicin" crystals from willow bark, followed by Raffaele Piria’s 1838 conversion to salicylic acid [1] [4] [8]. This period also revealed salicin in meadowsweet (Spiraea ulmaria), later inspiring Aspirin’s brand name [2] [6]. Reverend Edward Stone’s 1763 report to the Royal Society marked the first systematic study, showing powdered willow bark reduced malarial "ague" fevers in 50 patients—a finding later validated during unsuccessful Confederate malaria trials in the American Civil War [2] [8].

Table 1: Key Milestones in Pre-modern Salicylate Development

YearContributorAdvanceSource
c. 3000–1500 BCSumerian/Egyptian healersWillow extracts for inflammation/pain [1] [4]
c. 400 BCHippocratesWillow leaf tea for childbirth pain [8]
1763Edward StoneClinical antipyretic trials with willow powder [2] [8]
1828Johann BuchnerSalicin isolation from willow bark [1] [4]
1838Raffaele PiriaConversion to salicylic acid [1] [4]

Industrial Synthesis and Early 20th-Century Therapeutic Adoption

Charles Frédéric Gerhardt’s 1853 synthesis of acetylsalicylic acid (ASA) via sodium salicylate and acetyl chloride established the chemical foundation but yielded impure, unstable product [1] [6]. Industrial-scale production required Friedrich Bayer & Co.’s resources: in 1897, Felix Hoffmann acetylated salicylic acid using acetic anhydride, achieving >99% purity and stability critical for pharmaceutical use [5] [6] [7]. Hoffmann’s motivation remains debated; Bayer’s official history cites his father’s rheumatism, while archival evidence suggests supervisor Arthur Eichengrün directed the project to mitigate salicylic acid’s gastric toxicity [7]. Heinrich Dreser (Bayer’s pharmacology head) initially rejected ASA over cardiac safety concerns until Eichengrün orchestrated covert physician trials demonstrating superior tolerability and rapid analgesia [7].

Bayer patented the synthesis in 1899, trademarking "Aspirin" with nomenclature reflecting chemical origins: A- for acetyl, -spir- for Spiraea, and -in as a common drug suffix [2] [5] [6]. Early marketing emphasized analgesic/antipyretic properties over anti-inflammation, targeting rheumatic fever and gout. Adoption accelerated when Bayer transitioned from powders to stamped tablets (1904), facilitating precise dosing and global distribution [1] [8]. By 1950, aspirin entered Guinness World Records as the highest-selling analgesic, though post-WWI trademark forfeiture in Allied nations allowed generic competition [2] [6].

Paradigm Shift in ASA’s Role: From Analgesic to Antithrombotic Agent

The antithrombotic era began serendipitously in 1948 when California physician Lawrence Craven observed bleeding complications in tonsillectomy patients taking aspirin, hypothesizing platelet inhibition [1] [3]. Systematic investigation culminated in John Vane’s 1971 Nature paper demonstrating ASA’s irreversible acetylation of cyclooxygenase-1 (COX-1), blocking thromboxane A₂ (TXA₂) production and subsequent platelet aggregation [3] [6] [8]. Vane’s Nobel Prize-winning mechanism (1982) explained ASA’s unique pharmacokinetics: unlike nucleated cells, anucleate platelets cannot regenerate COX, creating cumulative inhibition at 75–100 mg/day doses [3] [6].

Clinical validation emerged through landmark trials. The UK Medical Research Council’s 1974 RCT (1,239 MI patients) showed 12% and 25% mortality reductions at 6 and 12 months with 300 mg/day ASA [1] [8]. The ISIS-2 trial (1988) cemented ASA’s role in acute coronary syndromes: 162 mg/day plus streptokinase yielded 42% relative risk reduction in 17,187 MI patients versus 23% with ASA alone [1]. Subsequent meta-analyses confirmed ~25% risk reduction for secondary prevention of vascular events, leading to FDA approval for MI prophylaxis (1985) [1] [3]. By the 1990s, research revealed COX-independent effects—ASA acetylates fibrinogen to enhance clot permeability/lysis and inhibits thrombin generation via factor XIII activation, though clinical relevance remains debated [3].

Table 2: Key Trials Establishing ASA’s Antithrombotic Efficacy

Trial (Year)PopulationInterventionPrimary OutcomeSource
Elwood et al. (1974)1,239 post-MI patients300 mg/day ASA12% mortality reduction (6 mo); 25% (12 mo) [1] [8]
ISIS-2 (1988)17,187 suspected AMI patients162 mg/day ASA ± streptokinase23–42% RRR in reinfarction [1]
HOT (1998)18,790 hypertensives75 mg/day ASAReduced major CV events; increased non-fatal bleeds [8]

Properties

Product Name

Acetylsventenic acid

IUPAC Name

(1R,2S,4S,5S,9S,10S,13R)-2-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C22H32O4/c1-13-11-22-12-15(13)6-7-16(22)20(3)8-5-9-21(4,19(24)25)17(20)10-18(22)26-14(2)23/h15-18H,1,5-12H2,2-4H3,(H,24,25)/t15-,16+,17+,18+,20+,21+,22+/m1/s1

InChI Key

OTGKWSJHAGHYIW-RNXAVOFCSA-N

Canonical SMILES

CC(=O)OC1CC2C(CCCC2(C)C(=O)O)(C3C14CC(CC3)C(=C)C4)C

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]2[C@@](CCC[C@]2(C)C(=O)O)([C@H]3[C@]14C[C@@H](CC3)C(=C)C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.